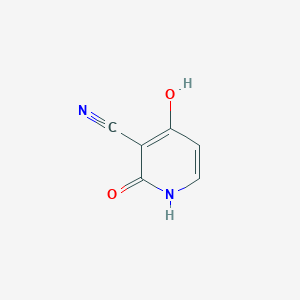
3-(2-Cyclohexylethyl)piperidine
Übersicht
Beschreibung
“3-(2-Cyclohexylethyl)piperidine” is a compound with the CAS Number: 1220036-46-3 and a molecular weight of 195.35 . It has a linear formula of C13H25N .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The Inchi Code for “3-(2-Cyclohexylethyl)piperidine” is 1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 . The average mass is 195.344 Da .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Cyclohexylethyl)piperidine” include a molecular weight of 195.35 and a linear formula of C13H25N .
Wissenschaftliche Forschungsanwendungen
Analytical Characterization in Biological Matrices
- Study Focus: Analytical characterization of psychoactive arylcyclohexylamines, including compounds related to 3-(2-Cyclohexylethyl)piperidine.
- Key Findings: Development and validation of analytical methods using liquid chromatography and mass spectrometry for the qualitative and quantitative analysis of these substances in biological fluids.
- Implications: This research aids in understanding the behavior and detection of similar compounds in biological matrices.
- Source: De Paoli, G., et al. (2013). Journal of analytical toxicology.
Applications in Pharmaceutical Synthesis
- Study Focus: Synthesis and potential therapeutic applications of piperidine derivatives, including those structurally similar to 3-(2-Cyclohexylethyl)piperidine.
- Key Findings: Development of new compounds with potential therapeutic applications, particularly as antitussives.
- Implications: Advances the development of new drugs and therapeutic strategies.
- Source: Haus, G. (1998). Computer.
Exploration in Opioid Antagonism
- Study Focus: Investigation of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 3-(2-Cyclohexylethyl)piperidine, for opioid receptor antagonism.
- Key Findings: Discovery of compounds with high affinity for opioid receptors, potential for treating gastrointestinal motility disorders.
- Implications: Enhances understanding of opioid receptor involvement in gastrointestinal disorders.
- Source: Zimmerman, D., et al. (1994). Journal of medicinal chemistry.
Radical Cyclization in Chemical Synthesis
- Study Focus: Chemical synthesis involving compounds structurally related to 3-(2-Cyclohexylethyl)piperidine through radical cyclization.
- Key Findings: Development of new methods for synthesizing spiro compounds using radical cyclization techniques.
- Implications: Opens avenues for synthesizing novel chemical compounds with potential applications in medicinal chemistry.
- Source: Sulsky, R., et al. (1999). The Journal of organic chemistry.
Piperidine in Brain Function and Behavior
- Study Focus: Role of piperidine in brain function and potential impact on behavior.
- Key Findings: Investigated the antagonizing effects of piperidine on central actions of certain psychoactive compounds.
- Implications: Provides insights into the endogenous role of piperidine-like compounds in regulating behavior.
- Source: Abood, L., et al. (1961). Nature.
Catalytic Applications in Chemical Synthesis
- Study Focus: Use of piperidine as a catalyst in the synthesis of pyrrol-2-one derivatives, relevant to the chemistry of 3-(2-Cyclohexylethyl)piperidine.
- Key Findings: Developed a facile and efficient protocol for synthesizing derivatives using readily available materials.
- Implications: Enhances the efficiency and applicability of synthetic processes in medicinal chemistry.
- Source: Fan, M., et al. (2007). Tetrahedron.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-cyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGCCBHYXOQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)






![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)



